

Tirabrutinib hydrochloride in vitro cell viability assay protocol using CellTiter-Glo

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Compound of Interest

Compound Name: Tirabrutinib hydrochloride

Cat. No.: B611381

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Application Notes: Tirabrutinib Hydrochloride In Vitro Cell Viability Assay

Introduction

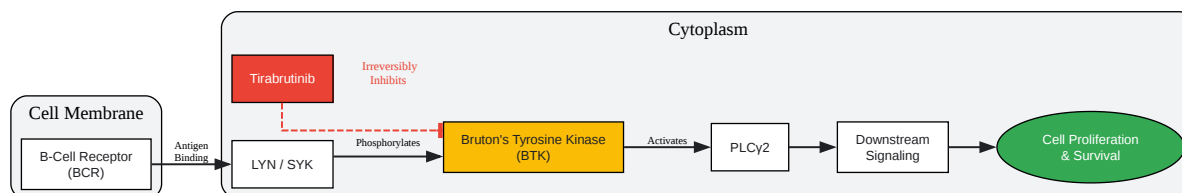
Tirabrutinib hydrochloride (ONO-4059) is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][4][5] Aberrant activation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[1][6] Tirabrutinib works by covalently binding to the cysteine residue (Cys481) in the active site of BTK, effectively blocking its downstream signaling and leading to apoptosis in malignant B-cells.[6]

Determining the cytotoxic and anti-proliferative effects of novel therapeutic agents like Tirabrutinib is a fundamental step in preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a robust, sensitive, and high-throughput method for assessing cell viability.[7][8][9] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[7][8] The homogeneous "add-mix-measure" protocol simplifies the workflow, making it ideal for screening compound libraries and determining dose-response curves.[7][8][10]

This document provides a detailed protocol for evaluating the in vitro efficacy of **Tirabrutinib hydrochloride** on B-cell lymphoma cell lines using the CellTiter-Glo® assay.

Tirabrutinib Mechanism of Action

Tirabrutinib targets BTK within the BCR signaling cascade. The diagram below illustrates the pathway and the point of inhibition.



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Caption: BCR signaling pathway and Tirabrutinib's inhibitory action on BTK.

Experimental Protocol

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other formats (e.g., 384-well plates).

Materials and Reagents

- Tirabrutinib hydrochloride (MedChemExpress or other supplier)
- B-cell lymphoma cell lines (e.g., TMD8, U-2932, OCI-Ly10, SU-DHL-6)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
- Cell Culture Medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, opaque-walled 96-well cell culture plates (white plates are recommended for luminescence assays)
- Luminometer capable of reading multi-well plates

Reagent Preparation

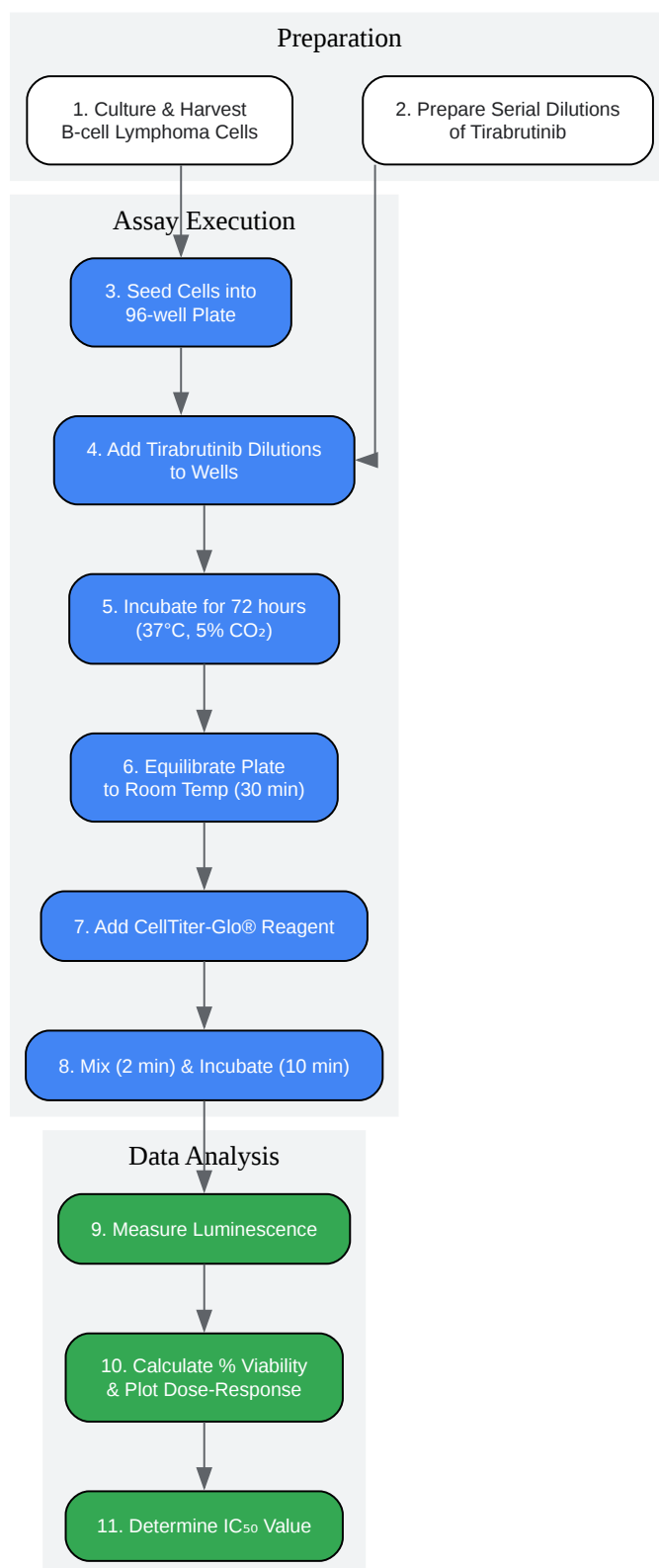
- **Tirabrutinib Hydrochloride** Stock Solution:
 - Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving **Tirabrutinib hydrochloride** powder in 100% DMSO.
 - Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
- CellTiter-Glo® Reagent:
 - Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[\[10\]](#)
 - Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[\[10\]](#)
 - Transfer the entire volume of Buffer into the amber bottle containing the Substrate to reconstitute.[\[10\]](#)
 - Mix by gentle inversion or swirling until the substrate is thoroughly dissolved.[\[10\]](#) The reconstituted reagent can be stored according to the manufacturer's instructions.[\[10\]](#)[\[11\]](#)

Cell Culture

- Maintain B-cell lymphoma cell lines in appropriate culture medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture cells according to their growth characteristics to maintain them in the exponential growth phase.
- Perform cell counting (e.g., using a hemocytometer or automated cell counter) and assess viability (e.g., via trypan blue exclusion) before each experiment.

Assay Procedure

The following workflow diagram provides a high-level overview of the experimental steps.



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Caption: Step-by-step workflow for the Tirabrutinib cell viability assay.

Detailed Steps:

- Cell Seeding:
 - Prepare a cell suspension at the desired concentration. A pre-determined optimal seeding density is crucial. For example, TMD8 cells can be seeded at 1×10^4 cells/well.[12]
 - Dispense 100 μ L of the cell suspension into the wells of a white, opaque-walled 96-well plate.
 - Include control wells: "vehicle control" wells (cells with DMSO only) and "background" wells (medium only, no cells).[10][11]
- Compound Addition:
 - Prepare serial dilutions of Tirabrutinib from the stock solution in cell culture medium. A common concentration range to test is 0.1 nM to 1000 nM.[2][12]
 - Add a small volume (e.g., 1-2 μ L) of the diluted compound or vehicle (DMSO) to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12] This duration allows for the anti-proliferative effects of the compound to manifest.
- Assay Measurement:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11] This prevents temperature gradients from affecting the enzymatic reaction.

- Add 100 μ L of reconstituted CellTiter-Glo® Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[\[10\]](#)[\[11\]](#)
- Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[\[10\]](#)[\[11\]](#)
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
[\[10\]](#)[\[11\]](#)
- Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is typically sufficient.[\[10\]](#)

Data Analysis and Presentation

- Calculate Average Background: Average the luminescent signal from the "background" wells (medium only).
- Subtract Background: Subtract the average background value from all other raw luminescence readings.
- Calculate Percent Viability: Normalize the data to the vehicle-treated controls.
 - Percent Viability (%) = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells) x 100
- Determine IC₅₀: Plot the Percent Viability against the log concentration of Tirabrutinib. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that causes a 50% reduction in cell viability.

Representative Data

The following table summarizes reported IC₅₀ values for Tirabrutinib against various B-cell lymphoma cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Histological Subtype | Tirabrutinib IC ₅₀ (nM) | Reference |
|-----------|----------------------|------------------------------------|-----------|
| TMD8 | ABC-DLBCL | 3.59 | [12] |
| OCI-Ly10 | ABC-DLBCL | 9.13 | [2] |
| SU-DHL-6 | GCB-DLBCL** | 17.10 | [2] |
| U-2932 | ABC-DLBCL* | 27.6 | [12] |

*Activated B-Cell-like Diffuse Large B-cell Lymphoma **Germinal Center B-Cell-like Diffuse Large B-cell Lymphoma

Conclusion

This protocol details a reliable method for determining the in vitro potency of **Tirabrutinib hydrochloride** using the CellTiter-Glo® Luminescent Cell Viability Assay. The "add-mix-measure" format provides a straightforward and sensitive workflow suitable for dose-response studies and high-throughput screening. The data generated from this assay are crucial for understanding the anti-tumor activity of Tirabrutinib and for comparing its efficacy across different malignant B-cell lines.

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